molecular formula C28H40N4O B6117847 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide

Cat. No.: B6117847
M. Wt: 448.6 g/mol
InChI Key: XDPUMBYARJIMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide, also known as IBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IBP is a selective dopamine D3 receptor antagonist that has shown promise in the treatment of addiction, schizophrenia, and other neurological disorders. In

Mechanism of Action

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide acts as a selective dopamine D3 receptor antagonist, which blocks the binding of dopamine to D3 receptors. This results in a decrease in dopamine release, which is thought to be responsible for the anti-addictive and antipsychotic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce cocaine self-administration and reinstatement of cocaine-seeking behavior. It has also been shown to improve cognitive function and reduce symptoms of schizophrenia. Additionally, this compound has been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide in lab experiments is its selectivity for dopamine D3 receptors, which allows for more targeted research on the role of these receptors in addiction, schizophrenia, and other neurological disorders. However, one limitation of this compound is its limited availability and high cost, which may make it difficult for some researchers to obtain and use in their experiments.

Future Directions

There are numerous future directions for research on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound, which would make it more accessible to researchers. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.

Synthesis Methods

N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide can be synthesized using a multi-step process involving the reaction of 4-isobutylbenzyl chloride with piperidine, followed by the reaction of the resulting intermediate with 4-(4-methyl-1-piperazinyl)benzoyl chloride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

The potential therapeutic applications of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide have been the focus of numerous scientific studies. This compound has been shown to have anti-addictive properties, particularly in the treatment of cocaine addiction. It has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function and reduce symptoms in animal models. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4O/c1-22(2)19-23-6-8-24(9-7-23)20-31-14-4-5-26(21-31)29-28(33)25-10-12-27(13-11-25)32-17-15-30(3)16-18-32/h6-13,22,26H,4-5,14-21H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPUMBYARJIMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.